(+/-)-Methotrimeprazine (D6) (+/-)-Methotrimeprazine (D6) An isotope labelled form of (±)-Methotrimeprazine which is an antagonist of D3 dopamine and Histamine H1 receptor and the (R)- isomer form of it could be used as an analgesic agent.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196716
InChI: InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/i2D3,3D3
SMILES: CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C
Molecular Formula: C19H24N2OS
Molecular Weight: 334.5 g/mol

(+/-)-Methotrimeprazine (D6)

CAS No.:

Cat. No.: VC0196716

Molecular Formula: C19H24N2OS

Molecular Weight: 334.5 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

(+/-)-Methotrimeprazine (D6) -

Molecular Formula C19H24N2OS
Molecular Weight 334.5 g/mol
IUPAC Name 3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine
Standard InChI InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/i2D3,3D3
Standard InChI Key VRQVVMDWGGWHTJ-XERRXZQWSA-N
Isomeric SMILES [2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)C([2H])([2H])[2H]
SMILES CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C
Canonical SMILES CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C
Appearance Powder

Chemical Structure and Properties

Molecular Identification

(+/-)-Methotrimeprazine (D6) is identified in chemical databases with PubChem CID 45039713 . This compound is a racemic mixture, as indicated by the (+/-) prefix, containing both stereoisomers of methotrimeprazine with deuterium substitutions. The parent compound methotrimeprazine is also known as levomepromazine in clinical settings .

Structural Characteristics

The compound features a phenothiazine core structure with specific functional groups including a methoxy substituent. The "D6" designation indicates the presence of six deuterium atoms replacing conventional hydrogen atoms in the molecule. Based on nomenclature from the search results, these deuterium atoms are located in the N,N-bis(trideuteriomethyl) groups .

Physical and Chemical Properties

The properties of (+/-)-Methotrimeprazine (D6) can be partially understood through its derivatives and related compounds. For comparison, the hydrochloride salt form has the following properties:

PropertyValue
Molecular FormulaC19H25ClN2OS (hydrochloride salt)
Molecular Weight371.0 g/mol (hydrochloride salt)
Parent Compound Weight328.472 g/mol (non-deuterated)
Parent Compound FormulaC19H24N2OS

The non-deuterated parent compound (methotrimeprazine) has a monoisotopic mass of 328.16093409 . The deuteration alters the mass by approximately 6 atomic mass units due to the replacement of six hydrogen atoms with deuterium.

Nomenclature and Synonyms

Chemical Naming Conventions

The compound is referenced under several systematic and common names in chemical databases and literature:

  • (+/-)-Methotrimeprazine (D6)

  • 3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine

  • (±)-Levomepromazine-d6

Registration and Identification

The hydrochloride salt form is associated with CAS number 1189734-21-1 . This registration provides a unique identifier for the compound in chemical databases and literature, facilitating cross-referencing across different research publications and chemical repositories.

Pharmacological Properties

Mechanism of Action

While specific information about the deuterated form is limited in the provided sources, the parent compound methotrimeprazine functions as an antipsychotic medication. Based on the unchanged core structure, (+/-)-Methotrimeprazine (D6) likely retains similar receptor binding properties as the non-deuterated form, which acts as an antagonist at multiple receptor types .

Pharmacokinetic Profile

Deuteration typically affects the pharmacokinetic properties of compounds, particularly their metabolism. The parent compound methotrimeprazine has the following pharmacokinetic characteristics, which may be modified in the deuterated variant:

ParameterValue
Oral Bioavailability50-60%
Half-lifeApproximately 20 hours
MetabolismHepatic, producing sulfoxide, glucuronide, and demethyl metabolites

The deuteration at the N,N-bis(trideuteriomethyl) position may potentially affect the metabolic stability of the compound, as C-D bonds are more resistant to metabolic cleavage than C-H bonds.

Metabolic Considerations

Metabolic Pathway

Methotrimeprazine is metabolized in the liver and degraded to sulfoxide, glucuronide, and demethyl moieties . The deuterated form may exhibit altered metabolic patterns due to the kinetic isotope effect, where C-D bonds are broken more slowly than C-H bonds. This property makes deuterated compounds valuable for metabolism studies and potentially as longer-acting pharmaceutical agents.

Research Applications

Analytical Standards

Deuterated compounds like (+/-)-Methotrimeprazine (D6) are commonly used as internal standards in analytical chemistry, particularly in mass spectrometry. The mass difference provided by deuterium labeling allows for easy differentiation between the analyte and internal standard, enabling accurate quantification in complex biological matrices.

Pharmacological Research

The deuterated variant may be utilized in drug metabolism studies to trace metabolic pathways. The distinct mass signature of deuterium-labeled compounds facilitates the identification and tracking of metabolites, providing insights into drug metabolism mechanisms.

Comparison with Related Compounds

Structural Relatives

Several related compounds appear in chemical databases alongside (+/-)-Methotrimeprazine (D6):

  • rac Methotrimeprazine-d6 Hydrochloride (the hydrochloride salt form)

  • Methotrimeprazine Sulfoxide (an oxidized metabolite with molecular weight 344.47100)

  • Methotrimeprazine hydrochloride (non-deuterated salt form)

  • Methotrimeprazine maleate (another salt form of the parent compound)

Comparative Properties

CompoundMolecular FormulaMolecular Weight (g/mol)
(+/-)-Methotrimeprazine (D6)C19H18D6N2OS (inferred)~334.5 (inferred)
Methotrimeprazine (parent)C19H24N2OS328.472
Methotrimeprazine SulfoxideC19H24N2O2S344.471
rac Methotrimeprazine-d6 HydrochlorideC19H25ClN2OS371.0

Clinical Relevance

Research Status

The compound appears to be primarily available as a research chemical, as evidenced by its listing through chemical suppliers . No clinical trials or therapeutic applications specific to the deuterated form were mentioned in the provided search results.

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